Kaempferol-3,4'-diglucoside
CAS No.: 71939-16-7
Cat. No.: VC21336526
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71939-16-7 |
---|---|
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
Standard InChI Key | CRHCCDOCWGWLSH-DEFKTLOSSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Chemical Structure and Properties
Kaempferol-3,4'-diglucoside (C27H30O16) is a flavonoid glycoside with a molecular weight of 610.5 g/mol . It is also known by several synonyms including Kaempferol 3,4'-di-O-glucoside and CAS Number 71939-16-7 . This compound features the characteristic flavonol backbone of kaempferol with two glucose molecules attached at specific positions.
Structural Characteristics
The IUPAC name for this compound is 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . The structure consists of a flavonol skeleton with hydroxyl groups at positions 5 and 7, and glucose moieties at positions 3 and 4'.
Physicochemical Properties
The physicochemical properties of Kaempferol-3,4'-diglucoside are summarized in Table 1, providing important parameters that influence its biological behavior and pharmaceutical potential.
Table 1: Physicochemical Properties of Kaempferol-3,4'-diglucoside
Property | Value |
---|---|
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
XLogP3-AA | -1.1 |
Hydrogen Bond Donor Count | 10 |
Hydrogen Bond Acceptor Count | 16 |
Rotatable Bond Count | 7 |
Exact Mass | 610.15338487 Da |
The negative XLogP3-AA value (-1.1) indicates the compound's hydrophilic nature, which is expected given the presence of multiple hydroxyl groups from the two glucose moieties . This property significantly influences its solubility characteristics and potentially its bioavailability in biological systems. The high numbers of hydrogen bond donors (10) and acceptors (16) further enhance its hydrophilicity and potential for molecular interactions within biological environments .
Natural Sources and Occurrence
Plant Sources
Kaempferol-3,4'-diglucoside has been reported to occur naturally in several plant species. According to the available data, this compound has been identified in Wisteria floribunda (Japanese wisteria) and Picea abies (Norway spruce) . These findings suggest that the compound may be relatively widespread in the plant kingdom, particularly within certain taxonomic groups.
Biosynthetic Pathway
As a flavonoid glycoside, Kaempferol-3,4'-diglucoside is biosynthesized through the flavonoid pathway, which is a branch of the larger phenylpropanoid pathway in plants. The basic kaempferol aglycone is first synthesized, followed by specific glycosylation reactions catalyzed by glycosyltransferases that add glucose moieties at the 3 and 4' positions. This sequential glycosylation is critical for the compound's unique biological properties compared to the parent aglycone.
Biological Activities
Antioxidant Properties
Studies on kaempferol glycosides provide insight into potential antioxidant activities of Kaempferol-3,4'-diglucoside. Research has shown that glycosylation of kaempferol generally reduces its peroxynitrite scavenging potential . Specifically, Kaempferol-3-O-glucoside has demonstrated similar inhibitory activity to Kaempferol-7-O-glucoside in related studies , suggesting that the position of glycosylation affects biological activity.
Comparative Activity
The biological activity of Kaempferol-3,4'-diglucoside should be considered in the context of other kaempferol derivatives. Research has indicated that the parent compound kaempferol demonstrates stronger antiproliferative effects on several cell lines (HepG2, CT26, and B16F1) compared to its glycosylated derivatives . This observation suggests that the addition of sugar moieties may modify the biological activity profile of the parent compound.
Table 2: Comparative Biological Activities of Kaempferol and Selected Glycosides
Compound | Activity |
---|---|
Kaempferol | Strong antiproliferative effect on HepG2, CT26, and B16F1 cell lines; efficient inhibition of T-cell proliferation and NO release |
Kaempferol glycosides (including 3-O-rhamnoside and 3-O-rutinoside) | Reduced antiproliferative activity compared to the aglycone |
Kaempferol and glycosides | Inhibition of nitric oxide and TNF-α production in LPS-stimulated RAW 264.7 cells |
Source: Based on information from Wang et al., 2018
Structural Analysis and Identification
Spectroscopic Characterization
The identification and characterization of Kaempferol-3,4'-diglucoside typically involves various spectroscopic techniques. According to the chemical information databases, this compound has specific spectral properties that facilitate its identification in complex natural extracts. The Standard InChI (International Chemical Identifier) for Kaempferol-3,4'-diglucoside is:
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
This complex identifier encodes the complete structural information of the compound, including atom connectivity and stereochemistry.
Research Challenges and Future Directions
Bioavailability and Metabolism
A significant consideration for future research on Kaempferol-3,4'-diglucoside is its bioavailability and metabolism in biological systems. Studies on related compounds have shown that kaempferol can cross the blood-brain barrier at specific dosages , but the impact of glycosylation at both the 3 and 4' positions on bioavailability requires further investigation.
Structure-Activity Relationships
Developing a deeper understanding of the structure-activity relationships between Kaempferol-3,4'-diglucoside and related compounds represents an important avenue for future research. Comparative studies with mono-glycosylated derivatives and other diglucoside isomers would provide valuable insights into how the specific placement of glucose moieties affects biological activity.
Analytical Methods for Detection
Chromatographic Analysis
The detection and quantification of Kaempferol-3,4'-diglucoside in complex biological matrices typically employ chromatographic methods coupled with various detection systems. High-performance liquid chromatography (HPLC) with UV, diode array, or mass spectrometric detection represents common approaches for analyzing this compound in plant extracts and other natural products.
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